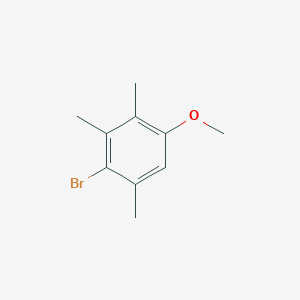

2-bromo-5-methoxy-1,3,4-trimethylbenzene

Descripción

Propiedades

IUPAC Name |

4-bromo-1-methoxy-2,3,5-trimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-6-5-9(12-4)7(2)8(3)10(6)11/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPVOGPEXPVXBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2-Bromo-5-methoxy-1,3,4-trimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 5-methoxy-1,3,4-trimethylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or distillation are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-methoxy-1,3,4-trimethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy-substituted derivatives.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of hydrogenated benzene derivatives.

Aplicaciones Científicas De Investigación

2-Bromo-5-methoxy-1,3,4-trimethylbenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-methoxy-1,3,4-trimethylbenzene involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .

Comparación Con Compuestos Similares

Substituted Bromo-Methoxy-Methylbenzenes

The following compounds share structural similarities but differ in substituent positions or methyl group count:

Key Observations :

- Increasing methyl groups (e.g., from dimethyl to trimethyl) elevates steric hindrance, which may reduce reactivity in cross-couplings but improve selectivity in directed ortho-metalation .

- The methoxy group at position 5 enhances electron density at the para position, facilitating electrophilic substitution .

Trimethylbenzene Derivatives

Compounds like 1,2,4-trimethylbenzene (TMB) and 1,3,5-TMB lack bromo/methoxy groups but serve as metabolic intermediates under anaerobic conditions . Their biodegradation pathways highlight the stability imparted by methyl groups, suggesting that bromo/methoxy substituents in this compound may further resist microbial degradation.

Heterocyclic Analogs

2-Bromo-5-Methoxy-1,3,4-Thiadiazole

This thiadiazole derivative (CAS 1343268-86-9) shares bromo and methoxy substituents but replaces the benzene ring with a sulfur- and nitrogen-containing heterocycle:

Key Observations :

- Thiadiazoles exhibit distinct electronic properties due to electronegative atoms, enabling hydrogen bonding in biological systems .

- The benzene-based trimethyl compound’s steric bulk may limit its utility in tight-binding biological targets compared to flat heterocycles.

Reactivity in Cross-Coupling Reactions

Evidence highlights the performance of 2-bromo-5-methoxy-1,3-dimethylbenzene in palladium-catalyzed cross-couplings, achieving high yields despite steric challenges . The trimethyl variant’s additional methyl group at position 4 is expected to:

- Reduce reaction rates due to increased steric hindrance around the reactive C-Br bond.

- Enhance regioselectivity in directed coupling reactions by blocking undesired substitution sites.

In contrast, bromo-triazines (e.g., 5-bromo-1,2,3-triazines) exhibit lower steric hindrance but require optimized conditions for efficient coupling .

Actividad Biológica

2-Bromo-5-methoxy-1,3,4-trimethylbenzene, with the molecular formula C10H13BrO, is an organic compound characterized by a bromine atom and a methoxy group attached to a trimethyl-substituted benzene ring. This compound is of significant interest in various fields, particularly in biological and medicinal chemistry due to its potential biological activities and interactions with biomolecules.

The biological activity of this compound is largely attributed to its structural features. The bromine atom can participate in electrophilic interactions while the methoxy group can engage in nucleophilic interactions. These functionalities allow the compound to interact with various molecular targets, influencing its reactivity and biological effects.

Potential Biological Effects

Research indicates that compounds similar to this compound may exhibit a range of biological activities:

- Antimicrobial Activity : Some studies suggest that trimethylbenzene derivatives possess antimicrobial properties. Their effectiveness against various pathogens can be attributed to their ability to disrupt cellular membranes or inhibit essential metabolic pathways.

- Cytotoxic Effects : Investigations into the cytotoxicity of related compounds have shown promising results in cancer cell lines. The mechanisms may involve apoptosis induction or cell cycle arrest .

- Anti-inflammatory Properties : Certain derivatives have been studied for their anti-inflammatory effects, potentially making them candidates for therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of trimethylbenzene derivatives:

- Toxicokinetics Study : A study on the toxicokinetics of trimethylbenzenes indicated that exposure led to measurable levels of metabolites in biological fluids. This research underscores the importance of understanding how such compounds are absorbed and eliminated in biological systems, which is crucial for assessing their safety and efficacy .

- In Vitro Studies : In vitro assays have demonstrated that certain derivatives can inhibit specific kinases involved in disease pathways, suggesting potential for drug development targeting diseases like malaria. For instance, compounds similar to this compound were shown to inhibit ATP binding in kinases critical for parasite survival .

Data Table: Biological Activity Overview

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-methoxy-1,3,4-trimethylbenzene, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves halogenation and alkylation of methoxy-substituted benzene derivatives. For example, bromination of 5-methoxy-1,3,4-trimethylbenzene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ achieves regioselective bromination at the 2-position. Optimization includes:

- Temperature control : Maintaining 70–80°C to balance reaction rate and selectivity .

- Solvent choice : Polar aprotic solvents (e.g., DMAc) enhance solubility of intermediates .

- Catalyst screening : Potassium tert-butoxide in DMAc at 20°C improves yields in related aryl bromide syntheses .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify substituent positions. For example, the methoxy group (~δ 3.8 ppm) and aromatic protons (split due to methyl/bromo substituents) are diagnostic. DEPT-135 confirms quaternary carbons .

- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H⁺] at m/z 259.02) and isotopic patterns for bromine .

- X-ray crystallography : Resolves ambiguities in regiochemistry; SHELX software refines crystal structures using high-resolution data .

Q. What are common substitution reactions involving the bromine atom in this compound?

Methodological Answer: The bromine atom undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling:

- NAS : React with amines (e.g., pyrrolidine) in DMF at 120°C with CuI catalysis to yield 2-amino derivatives .

- Suzuki coupling : Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O (3:1) at 80°C to form biaryl products. Monitor by TLC (silica, hexane/EtOAc) .

Advanced Research Questions

Q. How can discrepancies in NMR data for structurally similar derivatives be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects or crystallographic disorder. Strategies include:

- Variable-temperature NMR : Identify coalescence temperatures for proton exchange in rotamers .

- 2D NMR (HSQC, HMBC) : Correlate ambiguous protons with adjacent carbons; e.g., differentiate methyl groups at positions 1,3,4 via long-range couplings .

- Comparative analysis : Cross-reference with crystallographic data (e.g., C–Br bond lengths in SHELX-refined structures) .

Q. What strategies improve yields in cross-coupling reactions involving sterically hindered substrates?

Methodological Answer:

- Ligand design : Bulky ligands (e.g., XPhos) enhance catalytic activity for Suzuki couplings by reducing steric crowding .

- Microwave-assisted synthesis : Shorten reaction times (e.g., 30 min at 150°C) while maintaining >90% yield .

- Pre-activation of boronic acids : Use pinacol boronate esters for improved stability and reactivity .

Q. How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitutions?

Methodological Answer:

- Methoxy group : Strongly electron-donating (+M effect), directing electrophiles to the para position relative to itself. However, bromine’s electron-withdrawing effect (-I) competes, leading to mixed regioselectivity .

- Methyl groups : Weakly electron-donating, stabilizing intermediates in Friedel-Crafts alkylation. Computational modeling (DFT) predicts charge distribution to guide reagent selection .

Q. What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Methodological Answer:

- Crystal packing : Bulky substituents (bromo, methyl) hinder dense packing. Solve by slow evaporation from dichloromethane/hexane .

- Disorder : Methyl groups may exhibit rotational disorder. Refine using SHELXL’s PART instruction with anisotropic displacement parameters .

- Twinned crystals : Use PLATON’s TWINABS to integrate data from multiple domains .

Q. How can structure-activity relationships (SAR) be explored for biological applications?

Methodological Answer:

- Enzyme inhibition assays : Test derivatives against cytochrome P450 isoforms. For example, replace bromine with Cl/F to modulate lipophilicity (LogP) and binding affinity .

- Molecular docking : Compare docking scores (AutoDock Vina) of 2-bromo vs. 2-iodo analogs in protein active sites .

- Pharmacophore modeling : Identify critical substituents (e.g., methoxy for H-bonding) using Schrödinger’s Phase .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s thermal stability?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Compare decomposition onset temperatures under N₂ vs. air. Contradictions may arise from oxidative degradation pathways .

- DSC : Identify melting points (mp) and polymorph transitions. For example, mp variations (e.g., 155–156°C vs. 148–150°C) suggest different crystalline forms .

Q. Why do catalytic systems effective for similar bromoarenes fail with this compound?

Methodological Answer:

- Steric hindrance : Methyl groups at positions 1,3,4 block catalyst access. Test smaller ligands (e.g., Pd(OAc)₂ with P(oTol)₃) .

- Electronic deactivation : Methoxy and methyl groups reduce electrophilicity of the C–Br bond. Switch to Pd/Xantphos systems with higher oxidative addition rates .

Tables

Q. Table 1. Comparative Reactivity in Substitution Reactions

| Reagent | Conditions | Product Yield | Key Observation | Reference |

|---|---|---|---|---|

| NH₃ (aq.) | CuI, DMF, 120°C | 45% | Competing hydrolysis | |

| Pyrrolidine | CuI, DMF, 120°C | 82% | Steric tolerance | |

| PhB(OH)₂ | Pd(PPh₃)₄, THF/H₂O | 78% | Requires excess boronate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.